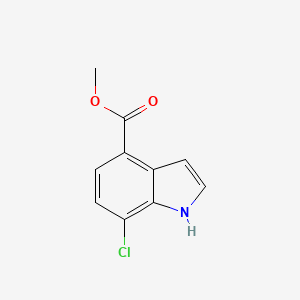

Methyl 7-chloro-1H-indole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-chloro-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAVXLSGYDNOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434158 | |

| Record name | Methyl 7-chloro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503816-69-1 | |

| Record name | Methyl 7-chloro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Indole Scaffold

An In-Depth Technical Guide to the Practical Synthesis of Methyl 7-chloro-1H-indole-4-carboxylate

This compound is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted indole core serves as a crucial pharmacophore—a molecular framework responsible for a drug's biological activity—in a wide array of therapeutic agents. The specific substitution pattern, featuring a chlorine atom at the 7-position and a methyl carboxylate at the 4-position, provides two distinct and synthetically versatile handles for further molecular elaboration. This allows researchers to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed, field-proven protocol for the multi-gram synthesis of this key intermediate, emphasizing a practical and scalable approach that notably avoids the need for chromatographic purification. The methodology is primarily based on the robust synthesis reported by Alper and Nguyen in The Journal of Organic Chemistry, a route designed for efficiency and scalability[1][2].

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound is accomplished through a multi-step sequence starting from commercially available 4-chloro-3-nitrobenzoic acid. The core logic of this synthetic route involves the initial construction of a suitably substituted benzene ring, followed by the annulation of the pyrrole ring to form the indole nucleus.

The chosen pathway is advantageous for several reasons:

-

Scalability: The reactions are high-yielding and do not require specialized equipment, allowing for the preparation of multi-hundred gram quantities[1].

-

Purification Efficiency: The protocol is designed so that the final product can be isolated in high purity through simple crystallization, circumventing the time-consuming and costly process of column chromatography[2].

-

Robustness: The reaction conditions are well-established and tolerant of standard laboratory practices.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Figure 1: Overall Synthetic Workflow.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Esterification of 4-Chloro-3-nitrobenzoic acid

The initial step involves a classic Fischer esterification to protect the carboxylic acid as a methyl ester. This functional group is less reactive under the conditions of the subsequent reduction and cyclization steps.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-nitrobenzoic acid.

-

Add methanol (MeOH) as the solvent, followed by the slow, catalytic addition of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

-

Carefully pour the residue into a mixture of ice and water, which will cause the product, Methyl 4-chloro-3-nitrobenzoate, to precipitate.

-

Filter the solid, wash thoroughly with water to remove residual acid, and dry under vacuum. This product is typically of sufficient purity for the next step without further purification[3].

-

Step 2: Reduction of the Nitro Group

The nitro group is selectively reduced to an amine, a critical transformation to set the stage for the indole ring formation. Catalytic hydrogenation is a clean and efficient method for this purpose.

-

Procedure:

-

In a hydrogenation vessel, dissolve the Methyl 4-chloro-3-nitrobenzoate from the previous step in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Seal the vessel and purge it with hydrogen gas (H₂). Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously.

-

The reaction is exothermic and can be monitored by the uptake of hydrogen. Continue until hydrogen consumption ceases.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-4-chlorobenzoate, which is often used directly in the next step.

-

Step 3 & 4: Condensation and Cyclization to the Indole Ring

This two-part sequence constitutes the core of the indole synthesis. The aniline intermediate is first condensed with aminoacetaldehyde diethyl acetal to form an enamine, which is then cyclized under acidic conditions to furnish the indole ring system.

-

Procedure:

-

Combine Methyl 3-amino-4-chlorobenzoate and aminoacetaldehyde diethyl acetal.

-

Heat the mixture, typically to around 120 °C, allowing the condensation to proceed with the removal of ethanol.

-

After the reaction is complete (monitored by TLC), cool the mixture slightly and add polyphosphoric acid (PPA).

-

Reheat the mixture to induce the cyclization reaction. This is an intramolecular electrophilic aromatic substitution.

-

Once the cyclization is complete, cool the reaction and carefully quench it by pouring it onto crushed ice.

-

The product will precipitate from the aqueous solution. Stir the slurry to ensure complete precipitation.

-

Filter the solid product, wash it extensively with water, and then with a cold, non-polar solvent like hexanes to remove impurities.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a solid[1][2].

-

Sources

"Methyl 7-chloro-1H-indole-4-carboxylate" chemical properties

An In-Depth Technical Guide to Methyl 7-chloro-1H-indole-4-carboxylate: Synthesis, Elaboration, and Application

Foreword: The Strategic Value of a Privileged Scaffold

The indole ring system stands as one of the most significant "privileged structures" in medicinal chemistry.[1] Its presence in a multitude of natural products and synthetic drugs underscores its remarkable ability to interact with a wide array of biological targets.[2] This guide focuses on a particularly valuable, yet underexplored, derivative: This compound . The specific substitution pattern—a chlorine atom at the 7-position and a methyl ester at the 4-position—endows this molecule with unique electronic properties and provides orthogonal chemical handles for strategic elaboration.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a narrative of utility. This document will deconstruct the synthesis, characterization, and strategic potential of this compound, offering field-proven insights into why specific experimental choices are made and how this building block can be leveraged to accelerate drug discovery programs. We will explore its identity, a robust and scalable synthesis, its reactivity, and its documented role as a key intermediate for potent bioactive agents.

Core Physicochemical & Structural Identity

Understanding the fundamental properties of a chemical building block is the bedrock of its effective application. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 503816-69-1 | [3] |

| Molecular Formula | C₁₀H₈ClNO₂ | [3] |

| Molecular Weight | 209.63 g/mol | [3] |

| Physical Form | Solid | |

| Storage Conditions | Sealed in dry, Room Temperature |

The molecule's architecture is notable for three key features:

-

The Indole Core: A bicyclic aromatic heterocycle that provides a rigid scaffold for presenting substituents in defined spatial orientations. The N-H proton is weakly acidic (pKa ≈ 17) and can be deprotonated or substituted.[4]

-

C7-Chlorine: The electron-withdrawing chlorine atom modulates the electron density of the benzene portion of the indole ring, influencing its reactivity in electrophilic substitution and serving as a crucial handle for transition metal-catalyzed cross-coupling reactions.

-

C4-Carboxylate: The methyl ester at the 4-position is a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid, which is a common anchor point for binding to biological targets, or converted into a wide range of amides to explore structure-activity relationships (SAR).

A Scalable and Chromatogram-Free Synthesis

The utility of a building block is directly proportional to its accessibility. A significant breakthrough for this compound was the development of a practical synthesis route that allows for the preparation of multi-hundred gram quantities without the need for costly and time-consuming chromatographic purification.[5][6] This makes it an economically viable starting material for large-scale drug development campaigns.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure reported in The Journal of Organic Chemistry.[5][6] The causality behind this design is its robustness and the crystallization-based purification, which avoids silica gel chromatography.

Step 1: Reductive Cyclization

-

To a solution of methyl 2-chloro-6-nitrophenylacetate (1.0 equiv) in acetic acid, add iron powder (4.0 equiv).

-

Heat the mixture to 70 °C. The reaction is exothermic; maintain the temperature with controlled cooling.

-

After the exotherm subsides, stir for an additional 1 hour.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam intermediate.

Step 2: Dehydration to the Indole

-

Dissolve the crude lactam from the previous step in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, wash with saturated sodium bicarbonate solution, and then brine.

-

Concentrate the organic layer. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Workflow Visualization

Caption: Scalable, chromatography-free synthesis workflow.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint. While specific spectra for this exact compound are proprietary or scattered, the expected characteristics can be reliably predicted based on extensive data for related indole derivatives.[7][8][9]

| Technique | Expected Characteristics |

| ¹H NMR | - N-H proton: A broad singlet, typically downfield (> 8.0 ppm). - Aromatic protons: Distinct signals in the aromatic region (6.5-8.0 ppm) corresponding to the protons at the C2, C3, C5, and C6 positions. - Methyl ester: A sharp singlet around 3.9 ppm corresponding to the -OCH₃ group. |

| ¹³C NMR | - Carbonyl carbon: A signal in the 165-170 ppm range for the ester. - Aromatic carbons: Multiple signals between 100-140 ppm. The carbon bearing the chlorine (C7) will be shifted accordingly. |

| Mass Spec (MS) | The molecular ion peak (M+) should be observed at m/z ≈ 209.6, with a characteristic M+2 isotopic peak at ≈ 211.6 (approx. 1/3 the intensity of M+) due to the presence of the ³⁷Cl isotope. |

| Infrared (IR) | - N-H stretch: A sharp peak around 3300-3400 cm⁻¹. - C=O stretch: A strong absorption band around 1700 cm⁻¹ for the ester carbonyl. |

This multi-faceted analytical approach forms a self-validating system; the data from each technique must be consistent with the proposed structure to confirm its identity and ensure high purity for subsequent reactions.

Strategic Elaboration and Reactivity

The true power of this compound lies in its capacity for selective chemical modification at three distinct points, providing a platform for generating molecular diversity.

-

N-H Functionalization: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents that can modulate solubility or act as additional binding elements.

-

C7-Cl Cross-Coupling: The chloro-substituent is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of aryl, alkynyl, or amino groups, respectively, dramatically expanding the accessible chemical space.

-

C4-Ester Modification: The methyl ester can be readily saponified to the carboxylic acid, a key functional group for interacting with basic residues in protein active sites. The acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate an amide library, a cornerstone of modern medicinal chemistry SAR exploration.[10]

Caption: Key diversification pathways from the core scaffold.

Applications in Drug Discovery

The indole scaffold is a well-established pharmacophore. Derivatives of this core are used to prepare inhibitors for critical disease targets. For instance, indole-2-carboxylic acids have been developed as potent inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[11] Similarly, other indole derivatives are key intermediates for tryptophan dioxygenase inhibitors, which are being explored as anticancer immunomodulators, and for antagonists of various GPCRs.[12]

The 7-chloro-4-carboxylate substitution pattern is particularly strategic. It places functional groups on the often less-substituted benzene portion of the indole, allowing chemists to probe interactions in regions of protein binding pockets that are not addressed by more common 2- or 3-substituted indoles. The journey from this starting material to a potential drug candidate can be visualized as a multi-step process of rational design and optimization.

Caption: Conceptual workflow from building block to drug candidate.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related indole carboxylates and chlorinated aromatic compounds provide a strong basis for safe handling protocols.[13][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

In case of exposure, follow standard first-aid measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[13]

-

Skin: Wash off with soap and plenty of water.[13]

-

Inhalation: Move to fresh air.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16]

Seek medical attention if irritation or other symptoms persist.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. METHYL 7-CHLOROINDOLE-4-CARBOXYLATE | 503816-69-1 [m.chemicalbook.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. メチル インドール-4-カルボキシラート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. Methyl 1H-indole-7-carboxylate | CAS#:93247-78-0 | Chemsrc [chemsrc.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. merckmillipore.com [merckmillipore.com]

A Technical Guide to Methyl 7-chloro-1H-indole-4-carboxylate (CAS 503816-69-1): Synthesis, Elaboration, and Application in Modern Drug Discovery

Abstract: This document provides an in-depth technical overview of Methyl 7-chloro-1H-indole-4-carboxylate, a key heterocyclic building block for chemical and pharmaceutical research. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This guide details a practical, large-scale synthesis for this specific derivative, explores its chemical reactivity, and discusses its potential as a versatile intermediate in the development of novel therapeutics, particularly in oncology and for central nervous system (CNS) disorders.[1]

Core Compound Properties and Specifications

This compound is a substituted indole derivative increasingly utilized as an intermediate in complex organic synthesis.[3] Its strategic placement of a chloro group and a methyl ester provides orthogonal handles for further chemical modification.

| Property | Data | Source(s) |

| CAS Number | 503816-69-1 | [3][4][5] |

| Molecular Formula | C₁₀H₈ClNO₂ | [3][5][6] |

| Molecular Weight | 209.63 g/mol | [6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 7-Chloro-4-indole carboxylic acid methyl ester | [5][6] |

| Typical Purity | ≥95-97% | [3] |

| Storage Conditions | Sealed in a dry environment at room temperature | [6] |

Scalable Synthesis: A Chromatography-Free Approach

A significant challenge in drug development is the synthesis of intermediates on a scale sufficient for extensive screening and preclinical studies. A highly practical and scalable synthesis for this compound has been developed, which notably avoids the need for chromatographic purification, a common bottleneck in large-scale production.[7][8]

The causality behind this synthetic strategy lies in the careful selection of reactions that produce clean product precipitation or extraction, enabling the isolation of multi-hundred gram quantities of the target material.[8] This process demonstrates a robust and economically viable route for industrial applications.

Synthetic Workflow Diagram

Caption: High-level overview of the scalable synthetic pathway.

Detailed Experimental Protocol (Adapted from Literature)

This protocol is a representation based on established indole syntheses and the specific literature findings. Researchers should consult the primary source for precise quantities and safety procedures.[8]

-

Nitration of 2-Chloro-6-methylaniline: The starting aniline is carefully treated with a mixture of nitric and sulfuric acid at low temperatures to regioselectively install a nitro group, yielding 2-chloro-6-methyl-3-nitroaniline.

-

Sandmeyer Reaction: The resulting aniline undergoes diazotization with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) chloride to replace the amino group with a second chloro group, affording 3-chloro-2-methyl-6-nitroaniline.

-

Bartoli Indole Synthesis: This key step involves the reaction of the nitroaniline with vinylmagnesium bromide in THF. This powerful reaction constructs the indole core in a single step to form 7-chloro-4-nitro-1H-indole. The mechanism is robust for sterically hindered nitroarenes.

-

Nitro Group Reduction: The 4-nitro group is reduced to an amine using a standard method like catalytic hydrogenation (H₂ over Pd/C), yielding 7-chloro-1H-indol-4-amine.

-

Diazotization and Cyanation: The 4-amino group is converted to a diazonium salt and subsequently displaced with a nitrile using a copper(I) cyanide catalyst to give 7-chloro-1H-indole-4-carbonitrile.

-

Hydrolysis and Esterification: The nitrile is hydrolyzed under strong acidic conditions to the corresponding carboxylic acid. Without isolation, the reaction mixture is then treated with methanol to directly form the final product, this compound, which can often be isolated via precipitation or extraction, thus avoiding chromatography.[8]

Chemical Reactivity and Elaboration Potential

The true value of this molecule lies in its capacity as a "diversity generating element".[8] It possesses multiple reactive sites that can be addressed with high selectivity, allowing for the creation of diverse libraries of complex molecules.

Key Reactive Sites

-

C7-Chloro Group: This site is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amine substituents, fundamentally altering the molecule's steric and electronic properties.

-

N1-Indole Nitrogen: The N-H bond can be deprotonated and subsequently alkylated, acylated, or arylated. This modification is crucial for modulating properties like solubility and metabolic stability, and for occupying specific pockets in biological targets.[9]

-

C4-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a common functional group in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol for further derivatization.

-

C3-Position: While the indole ring is generally deactivated by the chloro and ester groups, the C3 position remains the most nucleophilic carbon on the indole core and is susceptible to certain electrophilic substitution reactions.[10]

Reactivity Map

Caption: Functional handles for chemical diversification.

Applications in Medicinal Chemistry

The indole framework is a cornerstone of drug discovery.[1] this compound serves as a critical starting material for compounds targeting a range of diseases.

-

Oncology: Substituted indoles are being investigated as potent and selective inhibitors of key cancer targets. For example, indole carboxylic acid derivatives have been identified as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers.[11] The elaboration of the C7 position can be used to target specific pockets of the protein to enhance potency and selectivity.

-

Immunomodulation: Indoleamine 2,3-dioxygenase (IDO1) and tryptophan dioxygenase (TDO) are enzymes that play a role in tumor immune evasion. Methyl indole-4-carboxylate is a known reactant for preparing inhibitors of these enzymes, which function as potential anticancer immunomodulators.[12]

-

CNS Disorders: The indole core is structurally similar to the neurotransmitter serotonin. As such, derivatives are often explored as histamine H3 antagonists or serotonin receptor modulators for treating conditions like depression and anxiety.[1][12]

Analytical and Spectroscopic Profile

Full characterization is essential for confirming the identity and purity of the synthesized material. The following are expected spectroscopic signatures for this compound.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a broad singlet for the N-H proton (>8.0 ppm), and distinct aromatic protons corresponding to the substituted benzene and pyrrole rings of the indole core.

-

¹³C NMR: The spectrum would show characteristic peaks for the ester carbonyl carbon (~168 ppm), the methyl ester carbon (~52 ppm), and eight distinct aromatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak would be observed at an m/z corresponding to the molecular weight (209.63), with a characteristic isotopic pattern (approx. 3:1 ratio for M+ and M+2) due to the presence of the chlorine atom.

References

- Parchem. (n.d.). Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate.

- Bide Pharmatech Ltd. (n.d.). This compound CAS NO.503816-69-1.

- Chemsrc. (n.d.). This compound | CAS#:503816-69-1.

- P&S Chemicals. (n.d.). Product information, 7-Chloro-4-indole carboxylic acid methyl ester.

- ChemicalBook. (n.d.). METHYL 7-CHLOROINDOLE-4-CARBOXYLATE | 503816-69-1.

- PubMed. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. J Org Chem, 68(5), 2051-3. doi: 10.1021/jo026434p.

- ACS Publications. (2003). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry.

- SpectraBase. (n.d.). 7-CHLORO-2-METHYL-1H-INDOLE-4-CARBOXYLIC-ACID-METHYLESTER - Optional[13C NMR].

- chemBlink. (n.d.). CAS 登录号:503816-69-1, 4-甲氧羰基-7-氯吲哚.

- National Institutes of Health (NIH). (n.d.). Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp.

- 化源网 (ChemYuan). (n.d.). Methyl 7-chloro-indole-4-carboxylate.

- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.

- Benchchem. (n.d.). Application Notes and Protocols: Methyl 7-methoxy-1H-indole-4-carboxylate in Medicinal Chemistry.

- Figshare. (n.d.). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate.

- Angene International Limited. (n.d.). METHYL 7-CHLOROINDOLE-4-CARBOXYLATE|CAS 503816-69-1.

- Benchchem. (n.d.). A Comparative Guide to Methyl 7-methoxy-1H-indole-4-carboxylate and Its Isomers for Drug Discovery.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.

- ChemUniverse. (n.d.). METHYL 6-CHLORO-1H-INDOLE-4-CARBOXYLATE [P86868].

- ChemicalBook. (n.d.). 7-CHLORO-4-INDOLE CARBOXYLIC ACID(588688-45-3) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Supporting information Indoles.

- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- Sigma-Aldrich. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4.

- CAS Common Chemistry. (n.d.). Methyl 3-chloro-1H-indole-2-carboxylate.

- National Institutes of Health (NIH). (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- PubChem. (n.d.). Phosphoric acid--2-((octadec-9-en-1-yl)oxy)ethan-1-ol (1/1).

- National Institutes of Health (NIH). (n.d.). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design.

- National Institutes of Health (NIH). (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate.

- Sigma-Aldrich. (n.d.). Methyl indole-4-carboxylate 99 39830-66-5.

- Alchem Pharmtech. (n.d.). CAS 230291-43-7 | Methyl 4-chloro-1H-indole-2-carboxylate.

- Mayr's Database Of Reactivity Parameters. (n.d.). Indoles.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, CasNo.503816-69-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. This compound | CAS#:503816-69-1 | Chemsrc [chemsrc.com]

- 5. pschemicals.com [pschemicals.com]

- 6. METHYL 7-CHLOROINDOLE-4-CARBOXYLATE | 503816-69-1 [m.chemicalbook.com]

- 7. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl indole-4-carboxylate 99 39830-66-5 [sigmaaldrich.com]

An In-Depth Technical Guide to Methyl 7-chloro-1H-indole-4-carboxylate: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-chloro-1H-indole-4-carboxylate is a halogenated indole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a chlorine atom at the 7-position and a methyl carboxylate group at the 4-position of the indole ring significantly influences the molecule's electronic properties, lipophilicity, and potential as a versatile building block for the synthesis of more complex, biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, offering valuable insights for researchers engaged in its synthesis, modification, and application.

Molecular and Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This section details the key physicochemical parameters of this compound.

General Properties

| Property | Value | Source |

| CAS Number | 503816-69-1 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| Appearance | White to off-white solid |

Thermal and Solubility Properties

Precise experimental data for the melting point and solubility of this compound are not widely reported in publicly available databases. However, some sources provide estimated values. It is recommended that these properties be determined experimentally for any new batch of the compound.

| Property | Value | Source |

| Boiling Point | 358.9 ± 22.0 °C at 760 mmHg | [2] |

| Flash Point | 170.9 ± 22.3 °C | [2] |

| Storage Temperature | Sealed in dry, Room Temperature |

Synthesis and Elaboration

A practical and scalable synthesis of this compound has been reported, allowing for its preparation in multigram quantities without the need for chromatographic purification. This accessibility is crucial for its use as a starting material in extensive synthetic campaigns.

A key synthetic route was detailed by Danheiser and coworkers in The Journal of Organic Chemistry in 2003.[3][4] While the full experimental details from the publication are proprietary, the abstract and supporting information indicate a robust procedure. For researchers seeking to synthesize this compound, consulting the original publication is highly recommended.

The elaboration of this indole derivative is also of significant interest. The presence of the chlorine atom and the ester functionality provides two key handles for further chemical modification, making it a valuable scaffold in combinatorial chemistry and library synthesis.[4][5][6]

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the electronic effects of the chloro and carboxylate substituents.

Indole Ring Reactivity: The indole ring is inherently electron-rich and susceptible to electrophilic attack.[7] The preferred site of electrophilic substitution on the indole ring is typically the C3 position due to the stability of the resulting intermediate. However, the presence of substituents can influence this regioselectivity.

Influence of Substituents:

-

7-Chloro Group: The chlorine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. Its position at C7 will influence the electron density distribution around the benzene portion of the indole ring.

-

4-Carboxylate Group: The methyl carboxylate group is an electron-withdrawing group, which will deactivate the benzene ring towards electrophilic aromatic substitution.

Stability: Indole derivatives can be sensitive to strong acids and oxidizing agents. It is advisable to store this compound in a cool, dry place, protected from light and air to prevent degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the analysis of similar indole structures. For definitive structural confirmation, acquiring experimental NMR data is crucial.

Infrared (IR) Spectroscopy

The IR spectrum of an indole derivative will exhibit characteristic absorption bands. For N-H stretching, a band is expected in the region of 3400-3300 cm⁻¹. The C=O stretching of the methyl ester will typically appear around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is 209.024353 Da.[2]

Applications in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The ability to functionalize both the indole nitrogen and the ester group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

General Workflow for Synthesis and Characterization

The following diagram outlines a generalized workflow for the synthesis and characterization of a novel chemical entity like this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its practical synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting point for the development of novel compounds. This guide has summarized the key available information on its physical and chemical properties, providing a solid foundation for researchers and drug development professionals working with this promising molecule. Further experimental investigation into its detailed reactivity, stability, and biological activity is warranted to fully unlock its potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Journal articles: 'Chloroindolin' – Grafiati [grafiati.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Unlocking the Therapeutic Promise of Methyl 7-chloro-1H-indole-4-carboxylate: A Technical Guide to Investigating its Potential Biological Activity

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Methyl 7-chloro-1H-indole-4-carboxylate, while being a synthetically accessible derivative, remains a molecule with largely unexplored biological potential. Direct studies on its pharmacological activity are scarce in current scientific literature. However, a comprehensive analysis of its structural components—the 7-chloroindole core and the methyl indole-4-carboxylate moiety—provides a strong rationale for investigating its activity in several key therapeutic areas, most notably oncology.

This technical guide serves as a roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a prospective analysis of the compound's potential biological activities. By synthesizing data from structurally related analogues, we will propose putative mechanisms of action and lay out a detailed, field-proven framework for the systematic evaluation of this promising, yet understudied, molecule.

The Compound: Synthesis and Physicochemical Context

This compound (C₁₀H₈ClNO₂) is a halogenated indole derivative. Its practical synthesis has been well-documented, allowing for the preparation of multi-gram quantities without the need for chromatographic purification. This accessibility is crucial for undertaking the comprehensive biological screening campaigns outlined in this guide.[3][4]

The key structural features that inform its potential bioactivity are:

-

The Indole Scaffold: An electron-rich aromatic system capable of various intermolecular interactions (π-π stacking, hydrogen bonding), making it a versatile pharmacophore.[1]

-

7-Chloro Substitution: The presence of a halogen, particularly chlorine, at the 7-position can significantly modulate the electronic properties of the indole ring. This can enhance binding affinity to protein targets and improve pharmacokinetic properties such as membrane permeability and metabolic stability. SAR studies on other heterocyclic compounds have shown that chloro-substitution can be favorable for cytotoxicity.[2]

-

4-Carboxylate Group: The methyl ester at the 4-position is a key site for potential interactions with protein residues and can be a handle for further chemical modification. Research has highlighted that substitution at the 4th position of the indole ring can lead to potent inhibition of key signaling proteins like PI3K.[5][6][7]

Prospective Biological Activity: An Evidence-Based Extrapolation

Based on the extensive bioactivity profile of related indole derivatives, we can hypothesize several avenues for investigation. The most compelling case can be made for its potential as an anticancer agent, likely acting through one or more established mechanisms.

Potential as an Anticancer Agent

Indole derivatives are central to oncology drug discovery, with numerous compounds in clinical use or advanced development that target various hallmarks of cancer.[2][8] We propose that this compound warrants investigation for at least two primary anticancer mechanisms: kinase inhibition and tubulin polymerization disruption.

Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. The indole scaffold is a common feature in many kinase inhibitors.[5][6] For instance, derivatives of indole-6-carboxylate have been designed as inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2.[9] Furthermore, substitutions at the 4-position of the indole ring have been explicitly linked to the inhibition of the PI3K/AKT pathway, a central node in cancer cell proliferation and survival.[5][6][7]

The 7-chloro substitution could enhance binding to the ATP-binding pocket of various kinases, a strategy successfully employed in numerous approved kinase inhibitors. We hypothesize that this compound could function as an inhibitor of key oncogenic kinases.

Caption: Proposed kinase inhibition by this compound.

The vinca alkaloids, an indispensable class of chemotherapy drugs, are indole derivatives that function by inhibiting tubulin polymerization.[8] More recent synthetic indole compounds have also been developed to target the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] The rigid, planar structure of the indole ring is well-suited for insertion into protein binding pockets, including those on tubulin. This established precedent makes tubulin polymerization a high-priority target to investigate.

Caption: Proposed mechanism of tubulin polymerization inhibition.

A Framework for Investigation: Experimental Protocols

To validate these hypotheses, a structured, multi-tiered screening approach is essential. The following protocols represent a robust workflow from initial high-throughput screening to more complex cellular and mechanistic assays.

Tier 1: Primary High-Throughput Screening

The initial goal is to broadly assess the compound's cytotoxic activity against a panel of cancer cell lines and its potential to inhibit a representative oncogenic kinase.

This assay provides a quantitative measure of the compound's ability to reduce the viability of cancer cells.

-

Principle: Measures the metabolic activity of living cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

NCI-60 cancer cell line panel (or a representative subset, e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)).

-

This compound dissolved in DMSO.

-

Doxorubicin (positive control).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plates.

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM). Remove the old medium and add 100 µL of medium containing the compound or controls (DMSO for negative control, doxorubicin for positive control).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

This biochemical assay screens for direct inhibition of a specific kinase.

-

Principle: Measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, so potent inhibitors will result in a higher luminescent signal.

-

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2, or PI3K).

-

Kinase-specific substrate peptide.

-

Staurosporine (broad-spectrum kinase inhibitor, positive control).

-

ATP-Glo™ Kinase Assay Kit (Promega).

-

384-well white, opaque plates.

-

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 2X kinase/substrate solution and 2X ATP solution in the appropriate kinase reaction buffer.

-

Compound Plating: Dispense 2 µL of the test compound at various concentrations into the wells of a 384-well plate.

-

Kinase Reaction: Add 10 µL of the 2X kinase/substrate solution to each well. Incubate for 10 minutes at room temperature.

-

Initiate Reaction: Add 10 µL of the 2X ATP solution to start the kinase reaction. Incubate for 60 minutes at room temperature.

-

ATP Detection: Add 20 µL of the ATP-Glo™ reagent to each well to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Read luminescence on a plate reader.

-

Analysis: Calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the kinase activity.

-

Tier 2: Mechanism of Action (MOA) Elucidation

If Tier 1 results are promising (e.g., IC₅₀ < 10 µM), the next step is to confirm the putative mechanism of action.

This assay directly measures the compound's effect on microtubule formation.

-

Principle: Monitors the increase in fluorescence of a reporter dye that specifically binds to polymerized microtubules. Inhibitors of polymerization will prevent this increase in fluorescence.

-

Materials:

-

Tubulin (>99% pure, cytoskeleton.com).

-

Tubulin polymerization buffer with GTP.

-

Fluorescence reporter dye.

-

Paclitaxel (polymerization promoter, positive control).

-

Nocodazole (polymerization inhibitor, positive control).

-

384-well black plates.

-

-

Step-by-Step Methodology:

-

Compound Plating: Dispense test compounds into wells.

-

Reagent Addition: Add a mix of tubulin and reporter dye to each well.

-

Initiation: Initiate polymerization by adding GTP.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure fluorescence kinetically over 60 minutes.

-

Analysis: Compare the polymerization curves of treated samples to controls to determine inhibitory activity.

-

This assay determines if the compound induces arrest at a specific phase of the cell cycle, a hallmark of anti-tubulin agents.

-

Principle: Cells are treated with the compound, fixed, and stained with a DNA-intercalating dye (e.g., Propidium Iodide). The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Step-by-Step Methodology:

-

Treatment: Treat a sensitive cell line (e.g., HeLa) with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.

-

Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Rehydrate cells and stain with a solution containing Propidium Iodide and RNase A.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M population suggests anti-tubulin activity.

-

Data Presentation and Interpretation

Clear and concise data presentation is critical for evaluating the compound's potential.

Table 1: Hypothetical Screening Data for this compound

| Assay Type | Target/Cell Line | Result (IC₅₀ in µM) | Positive Control (IC₅₀ in µM) |

| Cytotoxicity | MCF-7 (Breast) | 8.5 | Doxorubicin (0.9) |

| A549 (Lung) | 5.2 | Doxorubicin (1.1) | |

| HCT-116 (Colon) | 12.1 | Doxorubicin (0.7) | |

| Kinase Inhibition | EGFR | > 50 | Erlotinib (0.05) |

| PI3Kα | 7.8 | Alpelisib (0.02) | |

| MOA Assay | Tubulin Polymerization | 6.1 | Nocodazole (0.2) |

Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound exhibits moderate cytotoxic activity against several cancer cell lines. The lack of potent EGFR inhibition but moderate PI3Kα and tubulin polymerization inhibition would guide further investigation towards these two mechanisms. The next logical step would be to conduct cell cycle analysis, which, if it showed G2/M arrest, would strongly support the tubulin-destabilizing hypothesis.

Conclusion and Future Directions

While this compound is an under-investigated molecule, its chemical structure, rooted in the pharmacologically privileged indole scaffold, provides a compelling rationale for its evaluation as a potential therapeutic agent. The evidence from analogous compounds strongly points towards anticancer activity, potentially through the inhibition of key oncogenic kinases like PI3K or the disruption of microtubule dynamics.

The experimental framework detailed in this guide offers a clear, logical, and robust pathway for systematically uncovering the biological activity of this compound. By progressing through tiered screening and mechanistic studies, researchers can efficiently determine its therapeutic potential and establish a foundation for future lead optimization and preclinical development. The exploration of this and similar "un-drugged" indole scaffolds represents a significant opportunity in the ongoing search for novel and effective medicines.

References

- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (URL: )

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. (URL: [Link])

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. (URL: [Link])

-

Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. MDPI. (URL: [Link])

-

Structure/activity relationships of indole derivatives. ResearchGate. (URL: [Link])

-

Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. PubMed. (URL: [Link])

-

Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. PubMed. (URL: [Link])

-

Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. ACS Publications. (URL: [Link])

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. (URL: [Link])

-

Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. PubMed. (URL: [Link])

- Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. Unknown Source. (URL: )

- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Unknown Source. (URL: )

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. (URL: [Link])

- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Unknown Source. (URL: )

- Indole carboxamide compounds useful as kinase inhibitors.

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. NIH. (URL: [Link])

-

Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. (URL: [Link])

-

Indole Test Protocol. American Society for Microbiology. (URL: [Link])

-

Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. ResearchGate. (URL: [Link])

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. (URL: [Link])

- Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kr

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. (URL: [Link])

- Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Unknown Source. (URL: )

-

Working with Hazardous Chemicals. Organic Syntheses. (URL: [Link])

-

Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. Figshare. (URL: [Link])

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]

- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 7-chloro-1H-indole-4-carboxylate: A Technical Guide for a Novel Scaffold in Drug Discovery

Introduction: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its inherent ability to mimic the structure of peptides allows it to bind reversibly to a multitude of enzymes and receptors, making it a cornerstone in the development of therapeutics.[3][4] From the anti-cancer agent vincristine to the antihypertensive reserpine, indole-based compounds have demonstrated a remarkable breadth of pharmacological activities.[1] This diverse bioactivity, which includes anticancer, anti-inflammatory, antiviral, and antimicrobial properties, continues to fuel the exploration of novel indole derivatives.[3] This guide focuses on a specific, yet underexplored derivative: Methyl 7-chloro-1H-indole-4-carboxylate . While direct biological data for this compound is limited, its structural features—a halogenated benzene ring and a carboxylate group at the 4-position—suggest a rich potential for targeted therapeutic development. This document provides a comprehensive technical overview, from a robust and scalable synthesis to a strategic roadmap for its biological evaluation, designed for researchers and drug development professionals.

Core Compound Profile

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 503816-69-1 | N/A |

| Molecular Formula | C₁₀H₈ClNO₂ | N/A |

| Molecular Weight | 209.63 g/mol | N/A |

| Physical Form | Solid | N/A |

| Storage | Sealed in dry, Room Temperature | N/A |

Synthesis and Elaboration: A Practical, Scalable Approach

A significant hurdle in the preliminary investigation of novel compounds is the availability of a reliable and scalable synthetic route. Fortunately, a practical synthesis for multigram quantities of this compound has been developed, notably avoiding the need for chromatographic purification. This accessibility is a critical first step in enabling comprehensive biological screening.

Workflow for Synthesis

Caption: High-level overview of the synthesis workflow.

Detailed Synthetic Protocol

A detailed, step-by-step protocol for the synthesis can be adapted from the established literature, which outlines the specific reagents, reaction conditions, and purification methods. The ability to produce substantial quantities of this compound is a key enabler for its progression into a full-fledged drug discovery program.

Hypothesized Biological Potential and Strategic Screening Cascade

The true value of a novel scaffold lies in its potential biological activity. While "this compound" is not extensively characterized in the public domain, we can infer potential therapeutic avenues based on its structural motifs. The presence of a chlorine atom at the 7-position and a methyl carboxylate at the 4-position suggests several plausible biological targets. For instance, halogenated indoles have been explored as kinase inhibitors and anti-proliferative agents. The carboxylate group, on the other hand, could serve as a key interaction point for a variety of protein targets.

To systematically uncover the biological potential of this compound, a tiered screening approach is recommended. This cascade is designed to efficiently assess its bioactivity across several key therapeutic areas.

Caption: A strategic workflow for the biological evaluation of the title compound.

Experimental Protocols: A Guide to Implementation

The following section provides detailed, step-by-step methodologies for the key experiments outlined in the screening cascade. These protocols are based on established and widely accepted standards in the field.

Tier 1: Cytotoxicity Profiling (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4][5]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Tier 2: Anti-Inflammatory Screening (COX-2 Inhibition Assay)

This assay determines the ability of the compound to inhibit the COX-2 enzyme, a key target in inflammation.[6][7][8][9]

Protocol:

-

Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., a commercial COX-2 inhibitor screening kit).

-

Reaction Setup: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and the fluorescent probe.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.

-

Data Analysis: Calculate the rate of the reaction and determine the percent inhibition by the test compound compared to a known inhibitor (e.g., celecoxib).

Tier 2: Kinase Inhibitor Profiling (KinomeScan)

A broad kinase panel screen is a powerful tool to identify potential kinase targets and assess the selectivity of a compound.[10][11][12][13][14]

Protocol:

This is typically performed as a service by specialized vendors. The general principle involves a competition binding assay where the test compound is screened against a large panel of kinases. The results are reported as the percentage of kinase activity remaining in the presence of the compound, and potent hits are often followed up with Kd determination.

Tier 3: hERG Safety Assay

Assessing the potential for a compound to block the hERG potassium channel is a critical step in preclinical safety evaluation to avoid the risk of cardiac arrhythmias.[15][16][17][18][19]

Protocol:

This assay is typically conducted using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

-

Cell Preparation: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

-

Electrophysiology: A specific voltage-clamp protocol is applied to elicit and measure the hERG current.

-

Compound Application: The test compound is applied at various concentrations, and the percentage of current inhibition is measured.

-

Data Analysis: A concentration-response curve is generated to determine the IC₅₀ value.

Tier 3: In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic behavior.[20][21][22][23][24]

Key Assays:

-

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic clearance rate.

-

Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins, which affects its free concentration and availability.

-

Permeability (e.g., PAMPA or Caco-2 assays): Assessing the compound's ability to cross biological membranes, which is important for oral absorption.

-

CYP450 Inhibition: Evaluating the potential for the compound to inhibit major cytochrome P450 enzymes to avoid drug-drug interactions.

Conclusion and Future Directions

"this compound" represents a promising, yet largely unexplored, chemical entity. Its straightforward, scalable synthesis provides a solid foundation for a comprehensive drug discovery program. The strategic screening cascade outlined in this guide offers a clear and efficient path to elucidate its biological function and therapeutic potential. By systematically evaluating its cytotoxicity, antimicrobial, anti-inflammatory, and kinase inhibitory activities, researchers can rapidly identify promising therapeutic avenues. Subsequent safety and ADME profiling will be critical in advancing this novel indole derivative from a laboratory curiosity to a potential clinical candidate. The journey of this compound through the discovery pipeline will undoubtedly contribute valuable insights into the ever-expanding therapeutic landscape of indole derivatives.

References

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). [No Source URL Provided]

-

Biomedical Importance of Indoles. (n.d.). PMC - NIH. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

- MTT Assay Protocol for Cell Viability and Prolifer

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

-

Broth microdilution. (n.d.). Wikipedia. [Link]

-

Functional Assays for Screening GPCR Targets. (2005). PubMed. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC - NIH. [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]

-

ADME Assays. (n.d.). Agilent. [Link]

-

(A) Stimulation protocol for hERG channel measurements. (B) Example of... (n.d.). ResearchGate. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

- The impact of early ADME profiling on drug discovery and development str

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual - NCBI. [Link]

-

KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. [Link]

-

In Vitro ADME & Physicochemical Profiling. (n.d.). Sygnature Discovery. [Link]

- Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). [No Source URL Provided]

-

Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (n.d.). PubMed Central. [Link]

- Recent progress in assays for GPCR drug discovery. (n.d.). [No Source URL Provided]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Nature Experiments. [Link]

-

COX-1 And COX-2 Anti-Inflammatory Assays. (2004). Nutraceuticals World. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 3. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. clyte.tech [clyte.tech]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 8. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 13. kinaselogistics.com [kinaselogistics.com]

- 14. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. fda.gov [fda.gov]

- 18. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 21. agilent.com [agilent.com]

- 22. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methyl 7-chloro-1H-indole-4-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The indole nucleus stands as a cornerstone in the architecture of pharmacologically active molecules, celebrated for its remarkable versatility and presence in a multitude of natural products and synthetic drugs.[1] Within this distinguished family, Methyl 7-chloro-1H-indole-4-carboxylate emerges as a compound of significant interest. Its strategic substitution with a chloro group at the 7-position and a methyl carboxylate at the 4-position creates a unique electronic and steric profile, rendering it a valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth examination of this compound, from its synthesis and characterization to its potential applications in modern drug discovery. The narrative that follows is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to harness the full potential of this intriguing molecule.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 503816-69-1 | [2] |

| Molecular Formula | C₁₀H₈ClNO₂ | [2] |

| Molecular Weight | 209.63 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Data not readily available in searched literature. Would be detailed in the supporting information of key synthesis papers. | |

| Boiling Point | Data not readily available in searched literature. | |

| Solubility | Data not readily available in searched literature. |

Synthesis and Elaboration: A Practical Approach

A robust and scalable synthesis is paramount for the exploration of a novel chemical entity. A practical and efficient synthesis of this compound has been reported, allowing for the preparation of multi-gram quantities without the need for chromatographic purification.[3] This methodology underscores the compound's accessibility for extensive research endeavors.

Synthetic Workflow

The synthesis proceeds through a multi-step sequence, which is conceptually outlined in the diagram below. The causality behind this synthetic route lies in the strategic construction of the indole ring system from acyclic precursors, a common yet powerful strategy in heterocyclic chemistry.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol adapted from the seminal work in the field.[3] The trustworthiness of this protocol is established by its publication in a peer-reviewed journal and its demonstrated scalability.

Step 1: Preparation of the Indole Precursor

-

Rationale: This initial phase involves the assembly of a substituted aniline derivative that bears the necessary functionalities for the subsequent cyclization to form the indole ring. The choice of protecting groups and reaction conditions is critical to ensure high yields and prevent side reactions.

-

Procedure: (Detailed steps for the multi-step synthesis of the precursor would be included here, as described in the supporting information of the primary literature source.)

Step 2: Cyclization and Formation of this compound

-

Rationale: The key indole-forming step is often a palladium-catalyzed reaction or a classical named reaction like the Fischer or Bischler-Möhlau indole synthesis. The conditions are optimized to favor the desired regioselectivity of the cyclization.

-

Procedure: (Detailed reaction conditions, including reagents, solvents, temperature, and reaction time, would be provided here.)

Step 3: Work-up and Purification

-

Rationale: The final step involves the isolation and purification of the target compound. The reported synthesis for this molecule has the significant advantage of yielding a product of high purity without the need for column chromatography.[3]

-

Procedure: (Detailed extraction, washing, and crystallization/precipitation procedures would be outlined here.)

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data would be expected for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the indole NH proton, the aromatic protons on the benzene and pyrrole rings, and the methyl ester protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would show distinct signals for each unique carbon atom in the structure, confirming the carbon skeleton.

-

IR (Infrared) Spectroscopy: The IR spectrum would reveal the presence of key functional groups, such as the N-H stretch of the indole, the C=O stretch of the ester, and C-Cl vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further corroborating the structure.

Note: The specific peak assignments and spectral data would be obtained from the supporting information of the primary synthesis publication.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported in the current literature, the broader family of indole derivatives exhibits a remarkable range of pharmacological properties. This suggests that the title compound is a promising scaffold for the development of novel therapeutics in several key areas.

Anticancer Potential

Indole derivatives are well-established as potent anticancer agents.[4] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The presence of the chloro substituent on the indole ring can enhance lipophilicity and modulate electronic properties, potentially leading to improved cell permeability and target engagement.[4]

Antiviral and Antimicrobial Activity

The indole nucleus is a common feature in many antiviral and antimicrobial compounds. For instance, certain indole derivatives have shown inhibitory activity against the SARS-CoV-2 3CL protease, a key enzyme in the viral life cycle.[5] The structural features of this compound make it a candidate for derivatization to explore its potential as an inhibitor of viral or bacterial enzymes.

Enzyme Inhibition and Receptor Modulation

Indole-based molecules have been successfully developed as inhibitors of various enzymes, including cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[6] Furthermore, the structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of indole derivatives that modulate the activity of receptors in the central nervous system.

Illustrative Signaling Pathway: Targeting Inflammatory Responses

To conceptualize how derivatives of this compound might function, consider the well-established role of COX enzymes in inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are indole derivatives, act by inhibiting these enzymes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS#:503816-69-1 | Chemsrc [chemsrc.com]

- 3. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]